molecular formula C17H18ClN7O2 B2628760 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 2034398-86-0

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No. B2628760
CAS RN: 2034398-86-0
M. Wt: 387.83
InChI Key: FPMJRPSLGHFYOJ-UHFFFAOYSA-N
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Description

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C17H18ClN7O2 and its molecular weight is 387.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Pyrimidine Derivatives

A study by Abdel‐Aziz et al. (2008) explored the synthesis of novel pyrimidine derivatives, including pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine, which are structurally related to the compound . These compounds showed moderate effects against bacterial and fungal species, indicating potential antimicrobial applications. Abdel‐Aziz et al. (2008).

Antagonistic Activity in Bicyclic Derivatives

Watanabe et al. (1992) synthesized bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which share a structural resemblance with the given compound. They found potent 5-HT2 antagonist activity in these derivatives, suggesting potential use in neuropsychiatric disorders. Watanabe et al. (1992).

Pyrimidine Derivatives with Antimetabolite Properties

Abdelriheem et al. (2017) researched pyrazolo[1,5-a]pyrimidines, which are analogs of purine and exhibit antimetabolite properties in biochemical reactions. Their antitrypanosomal activity highlights potential therapeutic applications in treating trypanosome infections. Abdelriheem et al. (2017).

Potential Antihypertensive Agents

Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which showed promising antihypertensive activity in vitro and in vivo. This indicates potential use in treating hypertension. Bayomi et al. (1999).

Herbicidal Activities

Sun Guo-xiang (2009) explored the synthesis of 2-{[5-(Substituted pyrazol-5-yl)-1,3,4-oxadizaol-2yl] methylthio}-5,7-dimethyl-[1,2,4]triazolo [1,5-a] pyrimidine derivatives. Some of these compounds demonstrated good herbicidal activities, suggesting potential agricultural applications. Sun Guo-xiang (2009).

Applications in Antagonism and Structural Studies

Baraldi et al. (2012) researched water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. Their study indicates potential in treating conditions mediated by adenosine receptors. Baraldi et al. (2012).

Metabolism and Pharmacokinetics

Sharma et al. (2012) investigated the metabolism and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, showing potential applications in treating type 2 diabetes. Their work provides insights into the metabolism of pyrimidine derivatives in humans. Sharma et al. (2012).

Mechanism of Action

Target of Action

The primary target of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone acts as an agonist of GPR119. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The action of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract. These pathways play a crucial role in the regulation of plasma glucose levels .

Pharmacokinetics

It has been observed that dosing of this compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .

Result of Action

The molecular and cellular effects of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone’s action include the stimulation of insulin release from pancreatic β-cells and the promotion of GLP-1 secretion from enteroendocrine cells in the gastrointestinal tract. This leads to improved glycemic control .

properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7O2/c1-10-6-11(2)25-16(21-10)22-14(23-25)15(26)24-5-3-4-13(9-24)27-17-19-7-12(18)8-20-17/h6-8,13H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMJRPSLGHFYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

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